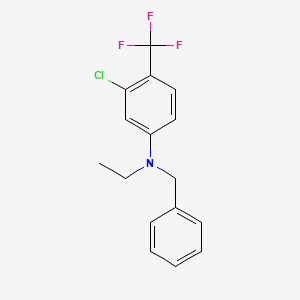
N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group, a chloro substituent, an ethyl group, and a trifluoromethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Nitration: The resulting compound undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent like iron in hydrochloric acid.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The chloro and ethyl groups may also contribute to the compound’s overall activity by influencing its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but lacks the benzyl and ethyl groups.
4-(Trifluoromethyl)benzylamine: Contains a benzylamine group but lacks the chloro and ethyl substituents.
Uniqueness
N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
64554-96-7 |
|---|---|
Molecular Formula |
C16H15ClF3N |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H15ClF3N/c1-2-21(11-12-6-4-3-5-7-12)13-8-9-14(15(17)10-13)16(18,19)20/h3-10H,2,11H2,1H3 |
InChI Key |
JBGVLWRKOCAUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















